3,5-Difluor-4-(Trifluormethyl)benzoesäure

Übersicht

Beschreibung

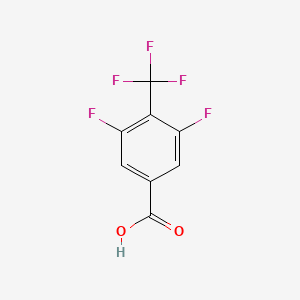

3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C8H3F5O2 and a molecular weight of 226.1 g/mol . This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzoic acid core, making it a valuable intermediate in various chemical syntheses.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-(trifluoromethyl)benzoic acid is used in several scientific research fields:

Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 4-(trifluoromethyl)benzoic acid using elemental fluorine or a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, at low temperatures to prevent over-fluorination.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalytic systems to facilitate the fluorination process is also explored to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Difluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

Coupling Products:

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the molecule . These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

- 4-(Trifluoromethyl)benzoic acid

- 3-Fluoro-4-(trifluoromethyl)benzoic acid

- 2-Fluoro-5-(trifluoromethyl)benzoic acid

- 3,4-Difluoro-5-(trifluoromethyl)benzoic acid

Comparison: 3,5-Difluoro-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which can significantly influence its reactivity and interaction with other molecules. This unique structure can lead to different physical and chemical properties compared to its analogs, such as altered acidity, solubility, and reactivity in substitution and coupling reactions .

Biologische Aktivität

3,5-Difluoro-4-(trifluoromethyl)benzoic acid (CAS number 115754-21-7) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features both trifluoromethyl and difluoro substituents, which contribute to its unique properties, including enhanced lipophilicity and binding affinity to biological targets.

- Chemical Formula : C₈H₄F₄O₂

- Molecular Weight : 208.11 g/mol

- Synonyms : 3-Fluoro-4-(trifluoromethyl)benzoic acid

- Purity : >98%

Synthesis and Applications

3,5-Difluoro-4-(trifluoromethyl)benzoic acid is primarily utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to participate in condensation reactions makes it valuable for creating potassium channel openers, which are relevant in the treatment of epilepsy and other neurological disorders .

Biological Activity

The biological activity of 3,5-difluoro-4-(trifluoromethyl)benzoic acid has been explored in several studies, focusing on its interaction with different biological targets.

Antiviral Activity

One notable study highlighted the compound's role as a fusion inhibitor of the influenza A virus. In this context, it was found that a derivative capped with 3,5-difluoro-4-(trifluoromethyl)benzoic acid exhibited an inhibition concentration (IC50) of 0.22 µM against membrane fusion between the virus and host cell endosomes . This suggests potential applications in antiviral drug development.

Antibacterial Properties

Research has also investigated the antibacterial properties of fluorinated benzoic acids, including derivatives similar to 3,5-difluoro-4-(trifluoromethyl)benzoic acid. Compounds with similar structures have demonstrated significant activity against gram-positive bacteria, indicating that this class of compounds may be effective in treating bacterial infections .

Case Study 1: Potassium Channel Openers

In a study focusing on the synthesis of potassium channel openers, researchers utilized 3,5-difluoro-4-(trifluoromethyl)benzoic acid as a key intermediate. The resulting compounds showed promising efficacy in modulating potassium channels, which are critical for neuronal excitability and have implications in epilepsy treatment .

Case Study 2: Structural Analysis for Biological Activity

A comparative analysis utilizing three-dimensional quantitative structure-activity relationship (3D-QSAR) models indicated that the presence of fluorinated groups significantly enhances the binding affinity of benzoic acid derivatives to their biological targets. This modeling supports the hypothesis that 3,5-difluoro-4-(trifluoromethyl)benzoic acid could serve as a scaffold for further drug development .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKESWMDKZFRERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634195 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261945-09-9 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261945-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.